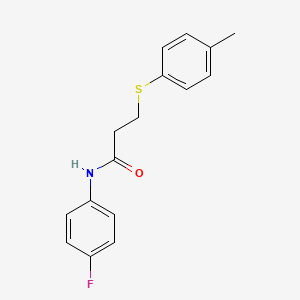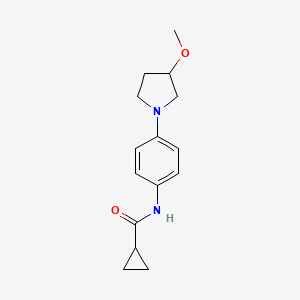
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule that has been studied for its potential use as an anti-cancer drug. This compound was discovered by a team of researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, volume of distribution, and clearance rates is currently unavailable .
Result of Action
Given the lack of information on the compound’s specific targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively low potency, which may limit its efficacy as a cancer treatment.
Future Directions
There are several future directions for research on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in cancer treatment.
Synthesis Methods
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxypyridine with sodium hydride to form a pyridine anion. This anion is then reacted with ethyl chloroformate to form an ester, which is subsequently hydrolyzed to form the corresponding acid. The acid is then reacted with cyclopropanecarbonyl chloride to form this compound.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide has been studied for its potential use as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for the survival of cancer cells.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-8-9-17(10-14)13-6-4-12(5-7-13)16-15(18)11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZOTJLNRQDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
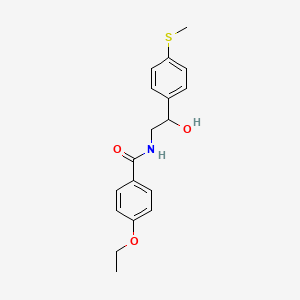
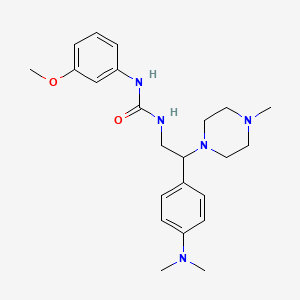
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

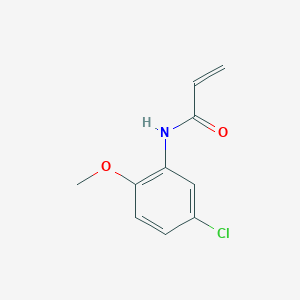
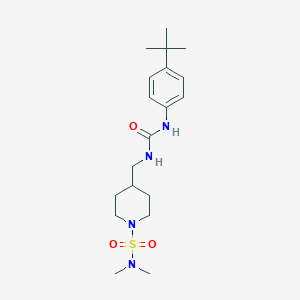
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)

